(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol
Description
(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol (CAS 357407-90-0) is a chiral indanol derivative characterized by a bicyclic indene core substituted with an ethoxy group at position 6 and an amino group at position 2 in the (2S)-configuration (Figure 1). Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . The ethoxy group enhances lipophilicity, while the amino and hydroxyl groups contribute to hydrogen-bonding interactions, influencing pharmacokinetic properties such as solubility and receptor binding .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-2-14-8-4-3-7-5-10(12)11(13)9(7)6-8/h3-4,6,10-11,13H,2,5,12H2,1H3/t10-,11?/m0/s1 |
InChI Key |
ALANTHSNAAHVHE-VUWPPUDQSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C[C@@H](C2O)N)C=C1 |
Canonical SMILES |
CCOC1=CC2=C(CC(C2O)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone, followed by the introduction of the amino and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong reducing agents and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or ethoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Substituent Position and Stereochemistry
The activity of indanol derivatives is highly sensitive to substituent positions and stereochemistry. Key analogs include:
Pharmacological Activity
- PD-1/PD-L1 Inhibition: Indanol derivatives with rigidified linkers (e.g., biphenyl moieties) show nanomolar IC₅₀ values. The target compound’s ethoxy group may mimic substituents in lead structures like CCX4503, which demonstrated in vivo tumor growth inhibition .
- Adrenoceptor Binding: Methoxy-substituted indanols () exhibit α₁/β₁-adrenoceptor affinity, suggesting the ethoxy group in the target compound could modulate similar pathways .
- Enzymatic Inhibition: Analogs with hydroxyl and amino groups (e.g., ) are explored as inhibitors of sterol O-acyltransferase (SOAT) or SIRT2, highlighting the versatility of this scaffold .
Analytical Characterization
- X-ray Crystallography : Used to confirm absolute configuration, as demonstrated for (1S,2S)-2-benzyl derivatives in and .
- NMR Spectroscopy : Key for assigning diastereotopic protons and verifying substituent positions (e.g., ¹H-NMR δ 5.34–5.28 for hydroxyl-bearing methine in ) .
Structure-Activity Relationship (SAR)
- Position 6 Substituents : Ethoxy > methoxy in enhancing lipophilicity and target engagement (compare and ) .
- Amino Group at C2: Essential for hydrogen bonding with PD-L1 or enzymatic active sites .
- Stereochemistry : S-enantiomers consistently outperform R-forms in potency, as seen in PD-L1 antagonists .
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